Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
While experimental NMR data for this compound is not explicitly provided in the sources, its structure predicts distinct spectral signatures:
- ¹H NMR : The methyl ester group (–COOCH₃) would appear as a singlet near δ 3.9 ppm . Aromatic protons in the imidazo[1,2-a]pyridine system would resonate between δ 7.5–8.5 ppm , with coupling patterns reflecting adjacent substituents.
- ¹³C NMR : The carbonyl carbon of the ester group would resonate near δ 165 ppm , while the brominated carbon (C2) would appear downfield (~δ 120 ppm ) due to electronegativity effects.
Infrared (IR) Vibrational Signature Analysis
The IR spectrum would exhibit key absorption bands:
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) would yield a molecular ion peak at m/z 255.9884 ([M+H]⁺), consistent with the molecular formula C₉H₇BrN₂O₂⁺ . Fragmentation would likely involve loss of the methyl ester group (–COOCH₃, 59 Da) and subsequent cleavage of the imidazole ring.
Properties
IUPAC Name |
methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-12-5-7(10)11-8(12)4-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDUUFQXKYVYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC(=CN2C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through condensation reactions, multicomponent reactions, or oxidative coupling reactions.
Esterification: The methyl ester group at the 7-position can be introduced through esterification reactions using methanol and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity. For instance, derivatives of this compound have been explored for their efficacy against multidrug-resistant strains of tuberculosis (TB).
Antitubercular Activity
Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives in combating Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains. High-throughput screening has identified several analogues with promising minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain . The modification of this compound has led to derivatives exhibiting enhanced antitubercular properties.
Antimicrobial Properties
The compound has also demonstrated significant antibacterial activity against various bacterial strains. Studies have synthesized numerous derivatives, showing potent antimicrobial effects against both gram-positive and gram-negative bacteria.
Case Studies
- A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their antibacterial activity against Mycobacterium species, with some compounds exhibiting notable efficacy .
- In vitro studies indicated that certain derivatives displayed high potency against Klebsiella pneumoniae, with zones of inhibition (ZOI) measured to assess their effectiveness .
Mechanistic Insights
The mechanism by which this compound exerts its biological effects is an area of ongoing research. Investigations into its interactions with bacterial targets have revealed that it may inhibit critical pathways necessary for bacterial survival.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods that emphasize efficiency and yield. The compound can be further modified to enhance its pharmacological profile.
Synthetic Pathways
- A rapid, metal-free synthesis method has been developed for imidazo[1,2-a]pyridines under aqueous conditions, which can be adapted for the production of this compound derivatives .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Pharmaceutical Intermediate | Used in the synthesis of drugs targeting tuberculosis and other infectious diseases |
| Antimicrobial Activity | Exhibits significant antibacterial properties against various bacterial strains |
| Mechanistic Insights | Potential inhibition of essential bacterial pathways |
| Synthesis | Rapid synthesis methods available for efficient production |
Mechanism of Action
The mechanism of action of methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Substituent Position Variations
Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate (CAS 1363382-82-4)
7-Bromoimidazo[1,2-a]pyridine (CAS 808744-34-5)
- Key Difference : Lacks the methyl carboxylate group.
Functional Group Variations
Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate (CAS 33829-05-9)
- Key Difference : Phenyl group at position 2 instead of bromine.
- Impact : The phenyl group introduces steric bulk and electron-rich aromaticity, enhancing hydrophobic interactions in drug-receptor binding but reducing electrophilicity for cross-coupling reactions compared to bromine .
Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate
- Key Difference: Amino group at position 3.
- Impact: The amino group increases basicity and hydrogen-bonding capacity, improving solubility and target affinity. However, it may reduce stability under acidic conditions compared to bromine .
Ester Group Variations
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
- Key Difference : Ethyl ester at position 2, methyl group at position 7.
- The methyl group at position 7 may sterically hinder interactions with planar binding sites .
Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate
- Key Difference : Nitrophenyl group at position 8, ethyl ester at position 7.
- Impact : The electron-withdrawing nitro group enhances reactivity toward nucleophilic aromatic substitution but may induce toxicity. The ethyl ester offers similar lipophilicity to methyl esters but with slower hydrolysis .
Data Tables
Table 1: Physical and Chemical Properties
| Compound Name | Molecular Formula | Melting Point (°C) | Purity (%) | Key Substituents |
|---|---|---|---|---|
| Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate | C₉H₇BrN₂O₂ | Not reported | 95–98* | Br (C2), COOCH₃ (C7) |
| Methyl imidazo[1,2-a]pyridine-7-carboxylate | C₉H₈N₂O₂ | 133–135 | 95 | H (C2), COOCH₃ (C7) |
| 7-Bromoimidazo[1,2-a]pyridine | C₇H₅BrN₂ | Not reported | 95 | Br (C7) |
| Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate | C₁₅H₁₂N₂O₂ | Not reported | >95 | Ph (C2), COOCH₃ (C7) |
*Purity inferred from analogues in .
Biological Activity
Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 2-position of the imidazo ring and a carboxylate group at the 7-position of the pyridine ring. This unique structure contributes to its reactivity and biological activity, making it a valuable compound in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to various enzymes and receptors, modulating their activity and influencing cellular pathways related to proliferation and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including multidrug-resistant bacteria. The minimum inhibitory concentration (MIC) values for some tested strains fall within the range of 46.9 μg/mL to 93.7 μg/mL, demonstrating its potential as an antibiotic candidate .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, including human cervical carcinoma (HeLa) cells. The cytotoxic effects were measured using the PrestoBlue® assay, revealing half-maximal inhibitory concentrations (IC50) that indicate significant cytotoxic potential .
Table 1: Cytotoxicity Data for this compound
Study on Anti-Tuberculosis Activity
Recent studies have highlighted the potential of this compound analogs as inhibitors of Mycobacterium tuberculosis (Mtb). A high-throughput screening approach identified several compounds with MIC values as low as 0.03 to 5.0 μM against Mtb H37Rv strain. These findings suggest that derivatives of this compound may serve as promising candidates for tuberculosis treatment .
Evaluation of Protein Geranylgeranylation Inhibition
In another study, derivatives of imidazo[1,2-a]pyridine were synthesized and evaluated for their ability to inhibit protein geranylgeranylation. The most active compounds disrupted Rab11A prenylation in HeLa cells, indicating that this compound could influence critical signaling pathways involved in cancer progression .
Q & A
Q. What are the standard synthetic routes for Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate, and how can intermediates be characterized?
The compound is typically synthesized via multicomponent reactions, such as the Ugi reaction, using methyl 2-aminoisonicotinate, aldehydes (e.g., nicotinaldehyde), and brominated isocyanides. Post-synthetic modifications, such as Boc deprotection, are performed to achieve the final product . Key intermediates are characterized using NMR, NMR, and high-resolution mass spectrometry (HRMS). For example, NMR can confirm the presence of characteristic protons (e.g., aromatic protons at δ 8.5–9.1 ppm), while HRMS validates molecular weight consistency .
Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?
- Spectroscopy : NMR and NMR identify proton and carbon environments, respectively. For instance, the methyl ester group typically resonates at δ 3.9–4.0 ppm in NMR and δ 165–170 ppm in NMR .
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure. Data collection uses Bruker APEXII CCD detectors, with refinement via SHELXL (e.g., R-factor < 0.04). Crystallographic parameters (e.g., space group , unit cell dimensions) are reported to validate molecular packing and hydrogen-bonding networks .
Q. What are the primary applications of this compound in medicinal chemistry?
Imidazo[1,2-a]pyridine derivatives are explored as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The bromine substituent enhances electrophilicity for nucleophilic substitution, enabling further functionalization (e.g., Suzuki coupling for biaryl derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during bromination.
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) enhance cross-coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Contradictions in yield data (e.g., 49% vs. 94% in Boc deprotection steps) suggest solvent purity and reaction time are critical variables .
Q. What challenges arise in resolving the crystal structure of imidazo[1,2-a]pyridine derivatives?
- Conformational flexibility : The fused tricyclic system may adopt multiple conformers (e.g., envelope vs. twist-boat), complicating refinement.
- Disorder management : Hydrogen atoms on chiral centers (e.g., C4, C5) require constrained refinement using SHELXL’s DFIX command .
- Twinned crystals : High-resolution data (θ > 25°) and the Hooft parameter in SHELXL mitigate twinning artifacts .
Q. How can computational chemistry aid in understanding reaction mechanisms and structure-activity relationships (SAR)?
- DFT calculations : Optimize transition states for bromination steps (e.g., NBS-mediated bromination) using Gaussian or ORCA.
- Molecular docking : Predict binding affinities to biological targets (e.g., urokinase plasminogen activator) using AutoDock Vina.
- SAR analysis : Correlate substituent electronic effects (e.g., bromine’s σ value) with bioactivity using QSAR models .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
